molecular formula C8H7FOS B162948 4-Methylsulfanylbenzoyl fluoride CAS No. 127743-98-0

4-Methylsulfanylbenzoyl fluoride

Cat. No.: B162948
CAS No.: 127743-98-0
M. Wt: 170.21 g/mol
InChI Key: LKEUWDIGBITIRH-UHFFFAOYSA-N
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Description

4-Methylsulfanylbenzoyl fluoride (C₈H₇FOS) is a fluorinated aromatic compound featuring a benzoyl fluoride group (C₆H₅COF) and a methylsulfanyl (SCH₃) substituent at the para position. This compound is of interest in organic synthesis due to the reactivity of the fluoride group in nucleophilic acyl substitution reactions and the electron-donating properties of the methylsulfanyl moiety, which can modulate electrophilicity at the carbonyl center. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, comparisons with structurally related compounds can infer its behavior .

Properties

CAS No.

127743-98-0

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

4-methylsulfanylbenzoyl fluoride

InChI

InChI=1S/C8H7FOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

LKEUWDIGBITIRH-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(=O)F

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)F

Synonyms

Benzoyl fluoride, 4-(methylthio)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-methylsulfanylbenzoyl fluoride and analogous compounds from the provided evidence:

Compound Structure CAS# Molecular Weight (g/mol) Melting Point Key Functional Groups
4-Methylsulfanylbenzoyl fluoride C₆H₄(SCH₃)COF Not provided ~170.20 (estimated) Not reported Benzoyl fluoride, methylsulfanyl
4-Methylsulfonylbenzyl bromide C₆H₄(SO₂CH₂Br) 53606-06-7 249.12 82–86°C Sulfonyl, benzyl bromide
4-Methylsulfonylphenol C₆H₃(OH)(SO₂CH₃) Not provided 172.20 Not reported Sulfonyl, phenol
4-Fluoro-2-methylbenzenesulfonyl chloride C₆H₃(F)(CH₃)SO₂Cl Not provided 208.64 (estimated) Not reported Sulfonyl chloride, fluoro, methyl

Key Comparisons:

  • Functional Groups and Reactivity: 4-Methylsulfanylbenzoyl fluoride contains a benzoyl fluoride group, which is less reactive than benzoyl chlorides but more stable toward hydrolysis compared to bromides. 4-Methylsulfonylbenzyl bromide (CAS 53606-06-7) features a sulfonyl group (electron-withdrawing) and a benzyl bromide, making it highly reactive in nucleophilic substitutions (e.g., SN2 reactions). Its higher molecular weight (249.12 g/mol) and defined melting point (82–86°C) suggest greater crystallinity than the target compound . 4-Methylsulfonylphenol includes a phenolic -OH group, which introduces acidity (pKa ~8–10 for similar sulfonylphenols) and hydrogen-bonding capacity. The sulfonyl group enhances acidity compared to methylsulfanyl derivatives . 4-Fluoro-2-methylbenzenesulfonyl chloride combines sulfonyl chloride reactivity (e.g., forming sulfonamides) with a fluorine substituent. The meta-fluoro substituent may sterically hinder reactions compared to para-substituted analogs like 4-methylsulfanylbenzoyl fluoride .
  • Applications :

    • Benzoyl fluorides are typically used as acylating agents in peptide synthesis or catalysis. In contrast, sulfonyl chlorides (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) are employed in sulfonylation reactions for drug development .
    • Bromides like 4-methylsulfonylbenzyl bromide are intermediates in cross-coupling reactions or polymerization processes .
  • Physical Properties :

    • Sulfonyl-containing compounds (e.g., 4-methylsulfonylbenzyl bromide) generally exhibit higher melting points due to stronger dipole-dipole interactions, whereas methylsulfanyl derivatives may have lower melting points owing to reduced polarity .

Research Findings and Limitations

  • Synthetic Utility: The methylsulfanyl group in 4-methylsulfanylbenzoyl fluoride could enhance solubility in nonpolar solvents compared to sulfonyl analogs, though this remains speculative without direct data.
  • Reactivity Trends : Fluorides are less reactive than chlorides but offer better selectivity in certain reactions. For example, sulfonyl chlorides react vigorously with amines, while benzoyl fluorides may require catalysts .
  • Gaps in Evidence : The provided sources lack direct data on 4-methylsulfanylbenzoyl fluoride, necessitating extrapolation from structural analogs. Further studies on its stability, spectroscopic data, and catalytic applications are needed.

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